![molecular formula C27H24N2O6 B2694631 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one CAS No. 1206990-52-4](/img/structure/B2694631.png)
3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one
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Description
3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one, also known as MPQX, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry. MPQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the central nervous system (CNS).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds involving 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one or related structures, highlighting their potential antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of some new 1,2,4-triazole derivatives, including the mentioned compound, showcased moderate to good activity against various microorganisms (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Agents
Another area of research involves the compound's derivatives for potential anti-inflammatory and analgesic properties. Novel benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating the piperazine structure, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant results in comparison to standard drugs (Abu‐Hashem et al., 2020).
Cancer Research
A compound structurally related to 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one, specifically designed as RX-5902, has been studied for its anticancer properties. This research showed that RX-5902 induces apoptosis in cancer cells, inhibits cell proliferation, and enhances survival in tumor xenograft models, suggesting a potential application in cancer treatment (Lee et al., 2013).
Antifungal Application
The compound's relevance extends to the development of antifungal agents, as seen in the preparation of a ketoconazole ion-selective electrode for pharmaceutical analysis. This application underscores the importance of such compounds in enhancing the detection and quantification of pharmaceutical substances with broad-spectrum antifungal activity (Shamsipur & Jalali, 2000).
properties
IUPAC Name |
methyl 2-[6-[(2-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-32-19-11-8-17(9-12-19)23-15-25(35-16-26(30)34-3)21-14-18(10-13-22(21)29-23)28-27(31)20-6-4-5-7-24(20)33-2/h4-15H,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZRUOMOPSNWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate |
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